molecular formula C9H10N2O2 B1407251 Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate CAS No. 1363382-27-7

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Cat. No.: B1407251
CAS No.: 1363382-27-7
M. Wt: 178.19 g/mol
InChI Key: VKMOSZNXTFEYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate (CAS 1363382-27-7) is a high-purity chemical compound offered as a building block for scientific research and development. It has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . The compound features a cyclopropane ring substituted with both a methyl carboxylate group and a pyrazinyl ring, a structure that is of significant interest in medicinal chemistry and materials science. Compounds containing the cyclopropanecarboxylate moiety are recognized as key intermediates in organic synthesis . They are frequently employed in the construction of more complex molecules, including potential pharmaceuticals and chiral ligands for metal-organic frameworks (HMOFs) . The presence of the pyrazine heterocycle further enhances its utility, as this ring system is a common pharmacophore in drug discovery. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area.

Properties

IUPAC Name

methyl 1-pyrazin-2-ylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOSZNXTFEYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of pyrazinyl cyclopropane esters"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Pyrazinyl Cyclopropane Esters

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of pyrazinyl cyclopropane esters, a novel class of compounds with significant potential in drug discovery and development. By integrating an electron-deficient pyrazine heterocycle, a rigid cyclopropane scaffold, and a tunable ester moiety, these molecules offer a unique combination of structural and functional attributes. This document explores rational synthesis strategies, detailed analytical characterization protocols, key physicochemical parameters relevant to pharmacokinetics, and the underlying scientific principles that govern their behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the design of next-generation therapeutics.

Introduction: A Trifecta of Functionality in a Single Scaffold

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that provide both unique three-dimensional structures and favorable drug-like properties. Pyrazinyl cyclopropane esters represent a compelling convergence of three distinct and valuable chemical motifs:

  • The Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. It is a common feature in numerous FDA-approved drugs and natural products.[1][2] As an electron-deficient system, it often serves as a bioisostere for other aromatic rings, enhancing metabolic stability and acting as a hydrogen bond acceptor to engage with biological targets.[3]

  • The Cyclopropane Ring: The smallest cycloalkane, its high ring strain imparts unique electronic properties and a rigid, well-defined three-dimensional geometry. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

  • The Ester Group: A versatile functional group that can be readily modified to tune properties such as solubility and cell permeability.[4] Critically, when attached to a cyclopropane ring, the resulting ester exhibits significantly enhanced hydrolytic stability compared to more common alkyl esters, making it an excellent candidate for prodrug strategies where slow, controlled release of an active compound is desired.[5]

The strategic combination of these three components yields a scaffold with inherent potential for fine-tuning physicochemical properties to meet the stringent demands of modern drug discovery.

Rational Synthesis Strategies

The synthesis of pyrazinyl cyclopropane esters can be approached through several logical pathways. The choice of route depends on the availability of starting materials and the desired substitution pattern on both the pyrazine and cyclopropane rings. The two most prominent strategies involve either forming the cyclopropane ring on a pyrazine-containing substrate or pre-forming the pyrazinyl-cyclopropane core before esterification.

Workflow for Key Synthetic Routes

Synthesis_Workflow cluster_0 Route A: Cyclopropanation of Pyrazinyl Acrylate cluster_1 Route B: Esterification of Pyrazinyl Cyclopropane Acid PyrazineAcid Pyrazine Carboxylic Acid PyrazinylAcrylate Pyrazinyl Acrylate Ester PyrazineAcid->PyrazinylAcrylate Esterification / Olefination TargetA Pyrazinyl Cyclopropane Ester PyrazinylAcrylate->TargetA Rh(II)-Catalyzed Cyclopropanation PyrazineAlkene Vinyl Pyrazine PyrazinylCyclopropaneAcid Pyrazinyl Cyclopropane Carboxylic Acid PyrazineAlkene->PyrazinylCyclopropaneAcid Cyclopropanation TargetB Pyrazinyl Cyclopropane Ester PyrazinylCyclopropaneAcid->TargetB Esterification start Starting Materials start->PyrazineAcid start->PyrazineAlkene

Caption: Proposed synthetic pathways to pyrazinyl cyclopropane esters.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation (Route A)

This protocol describes the synthesis of a model compound, Ethyl 2-(pyrazin-2-yl)cyclopropane-1-carboxylate, via a rhodium-catalyzed reaction. This choice is based on the high efficiency and stereocontrol often afforded by rhodium catalysts in cyclopropanation reactions with diazo compounds.[6][7]

Step 1: Synthesis of Ethyl (E)-3-(pyrazin-2-yl)acrylate

  • To a solution of pyrazine-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add triethyl phosphonoacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

    • Causality: The Horner-Wadsworth-Emmons reaction is a reliable method for forming E-alkenes. Sodium hydride is a strong base that deprotonates the phosphonate to generate the reactive ylide.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrazinyl acrylate ester.

  • Self-Validation: Confirm the structure using ¹H NMR, noting the characteristic vinyl proton signals and their coupling constants (~16 Hz for the E-isomer).

Step 2: Cyclopropanation

  • Dissolve the purified ethyl (E)-3-(pyrazin-2-yl)acrylate (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

    • Causality: Rhodium(II) catalysts are highly effective at generating a rhodium carbene intermediate from the diazo compound, which is the active cyclopropanating agent.[8]

  • Prepare a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM (1.0 M).

  • Add the ethyl diazoacetate solution to the reaction mixture dropwise via a syringe pump over 6 hours.

    • Causality: Slow addition is crucial to maintain a low concentration of the highly reactive and potentially explosive diazo compound and to minimize the formation of side products like the dimer of ethyl diazoacetate.

  • Stir the reaction at room temperature for an additional 12 hours after the addition is complete.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to separate the diastereomers of the target pyrazinyl cyclopropane ester.

  • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structural and Spectroscopic Characterization

The unambiguous identification of pyrazinyl cyclopropane esters relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's structure.

Technique Expected Observations and Rationale
¹H NMR Pyrazine Protons: Signals in the aromatic region, typically δ 8.5-9.0 ppm. The electron-withdrawing nitrogens deshield these protons, shifting them downfield.[9] Cyclopropane Protons: Complex multiplets in the highly shielded aliphatic region, typically δ 1.0-2.5 ppm. The strained ring environment creates distinct chemical shifts for each proton. Ester Protons: A quartet (for ethyl ester -CH₂) around δ 4.1 ppm and a triplet (for ethyl ester -CH₃) around δ 1.2 ppm.
¹³C NMR Pyrazine Carbons: Resonances in the aromatic region, δ 140-155 ppm. Cyclopropane Carbons: Highly shielded signals in the aliphatic region, δ 10-30 ppm. Carbonyl Carbon: A characteristic deshielded signal for the ester C=O group, typically δ 170-175 ppm.
FTIR C=O Stretch: A strong, sharp absorption band for the ester carbonyl group around 1720-1740 cm⁻¹. C-N Stretch: Aromatic C-N stretching vibrations from the pyrazine ring in the 1500-1580 cm⁻¹ region. C-H Stretch: Aliphatic C-H stretches from the cyclopropane ring just above 3000 cm⁻¹, characteristic of strained rings.
Mass Spec (ESI) Molecular Ion Peak [M+H]⁺: The primary peak will correspond to the protonated mass of the molecule, allowing for confirmation of the molecular weight. Fragmentation: Characteristic fragmentation patterns may include the loss of the alkoxy group (-OR) from the ester and cleavage of the pyrazine ring. The mass spectrum of cyclopropane itself shows a prominent molecular ion peak.[10][11]

Core Physicochemical Properties and Drug-Likeness

The therapeutic potential of any compound is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross cell membranes. For oral drug candidates, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of Five.[12][13] The LogP of pyrazinyl cyclopropane esters can be modulated by introducing different substituents onto the pyrazine ring. For example, adding polar groups (e.g., -NH₂, -OH) will decrease LogP, while adding nonpolar groups (e.g., -Cl, -CH₃) will increase it.

Aqueous Solubility

Solubility is essential for drug absorption and formulation. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, which may confer a degree of aqueous solubility. However, this is often counteracted by the lipophilic nature of the overall scaffold. Strategies to enhance solubility include the introduction of ionizable groups or the formulation with solubilizing excipients.

Chemical Stability

A key advantage of this scaffold is the enhanced stability of the cyclopropane ester. Studies have shown that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to analogous non-strained esters.[5] This is attributed to hyperconjugative stabilization from the cyclopropyl group. This property makes them ideal candidates for prodrugs, as the ester can remain intact during transit through the gastrointestinal tract, allowing for absorption before being cleaved by intracellular esterases to release the active carboxylic acid.

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a molecule and its likelihood of being orally bioavailable.[14][15][16]

Parameter Rule Hypothetical Compound Analysis Compliance
Molecular Weight (MW) < 500 DaEthyl 2-(pyrazin-2-yl)cyclopropane-1-carboxylate: MW = 192.2 g/mol Yes
LogP < 5Calculated LogP ≈ 1.5 - 2.0 (Varies with software)Yes
H-Bond Donors ≤ 50Yes
H-Bond Acceptors ≤ 103 (2 pyrazine N, 1 carbonyl O)Yes

As the table demonstrates, the core pyrazinyl cyclopropane ester scaffold is well within the parameters of Lipinski's Rule of Five, indicating a high potential for good oral bioavailability.

In Vitro Profiling: A Workflow for Early Assessment

To validate the therapeutic potential of newly synthesized compounds, a series of in vitro assays are essential. The following workflow provides a logical progression for characterizing the stability and preliminary activity of pyrazinyl cyclopropane esters.

In_Vitro_Workflow synthesis Synthesis & Purification stability Metabolic Stability Assay (Microsomes / Plasma) synthesis->stability permeability Permeability Assay (e.g., PAMPA) synthesis->permeability target Primary Target Binding Assay stability->target permeability->target cytotoxicity Cellular Cytotoxicity Assay (e.g., MTT)[19] target->cytotoxicity data Data Analysis & Lead Identification cytotoxicity->data

Sources

The Pyrazine Nucleus: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Novel Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a privileged structure in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic handles have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive exploration of the discovery and historical evolution of novel pyrazine derivatives, from their early beginnings to their current status as key components of FDA-approved drugs. We will delve into the fundamental chemistry of the pyrazine ring, trace the timeline of seminal discoveries, and detail the advancement of synthetic methodologies that have enabled the creation of complex and potent drug candidates. Through an examination of key marketed drugs, this guide will illuminate the profound impact of pyrazine derivatives in oncology, infectious diseases, and neurology, offering field-proven insights for today's drug development professionals.

The Pyrazine Core: Physicochemical Properties and Reactivity

Pyrazine is a planar, electron-deficient aromatic heterocycle with 6 π-electrons.[2] The presence of two electronegative nitrogen atoms significantly influences the electron density of the ring carbons, rendering them less susceptible to electrophilic substitution compared to benzene.[2][3] Conversely, the nitrogen atoms' lone pair of electrons are not part of the aromatic system, allowing them to act as mild bases.[2] This unique electronic nature underpins the pyrazine ring's role as a bioisostere for benzene, pyridine, and pyrimidine in medicinal chemistry, offering a means to modulate a compound's physicochemical properties and biological activity.[2]

The reactivity of the pyrazine ring is characterized by a propensity for nucleophilic substitution, particularly at the carbon atoms.[3] This reactivity can be further tuned by the introduction of substituents. For instance, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups enhance its susceptibility to nucleophilic substitution. This inherent reactivity, coupled with modern synthetic methods, provides a rich playground for medicinal chemists to explore and optimize drug candidates.

A Historical Journey: From Natural Products to Synthetic Marvels

The story of pyrazine derivatives is a fascinating journey that begins with their discovery in natural products. Pyrazines are found in a variety of plants, animals, and microorganisms, often contributing to their characteristic aromas and flavors.[4][5] For example, tetramethylpyrazine is a key flavor component of roasted coffee and has been isolated from fermented foods like natto.[4][6] Early investigations into these natural products laid the groundwork for understanding the fundamental chemistry of the pyrazine ring.

The late 19th century marked the dawn of synthetic pyrazine chemistry with the development of the first methods for their preparation. The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) were among the earliest reported methods, both relying on the self-condensation of α-ketoamines.[6] These classical methods, though historically significant, often required harsh reaction conditions and offered limited control over substitution patterns.

The 20th century witnessed a surge in the development of more sophisticated and versatile synthetic methodologies. The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , revolutionized the synthesis of complex pyrazine derivatives.[7][8] These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures with desired pharmacological properties.[7][9]

The Rise of Pyrazine Derivatives in Medicinal Chemistry

The true potential of pyrazine derivatives as therapeutic agents began to be realized in the mid-20th century. One of the earliest and most impactful discoveries was pyrazinamide , a key component of modern combination therapy for tuberculosis.[10] This discovery highlighted the ability of the pyrazine scaffold to give rise to potent and selective antimicrobial agents.

The subsequent decades saw an explosion in the exploration of pyrazine derivatives for a wide range of therapeutic applications. Today, at least eight pyrazine-containing drugs have received FDA approval, a testament to the scaffold's versatility and importance in drug discovery.[2] These drugs span a remarkable range of indications, from cancer and infectious diseases to neurological disorders.

Table 1: Selected FDA-Approved Pyrazine-Containing Drugs
Drug Name (Brand Name)Therapeutic AreaMechanism of ActionYear of FDA Approval
Pyrazinamide Infectious Disease (Tuberculosis)Inhibits fatty acid synthase I in Mycobacterium tuberculosis1952
Glipizide (Glucotrol)Endocrinology (Type 2 Diabetes)Sulfonylurea; stimulates insulin secretion from pancreatic β-cells1984
Bortezomib (Velcade)Oncology (Multiple Myeloma)Proteasome inhibitor2003
Eszopiclone (Lunesta)Neurology (Insomnia)Nonbenzodiazepine hypnotic; GABA-A receptor agonist2004
Acalabrutinib (Calquence)Oncology (Chronic Lymphocytic Leukemia)Bruton's tyrosine kinase (BTK) inhibitor2019
Gilteritinib (Xospata)Oncology (Acute Myeloid Leukemia)FLT3 and AXL kinase inhibitor2019

Case Study: The Development of Bortezomib (Velcade)

The story of bortezomib, the first-in-class proteasome inhibitor for the treatment of multiple myeloma, exemplifies the power of rational drug design incorporating a pyrazine moiety.[7] The development of bortezomib stemmed from the understanding that inhibiting the proteasome, a cellular machine responsible for protein degradation, could be a viable strategy to kill cancer cells.

The key innovation in bortezomib's design was the incorporation of a boronic acid warhead, which reversibly binds to the active site of the 26S proteasome.[7] The pyrazine ring in bortezomib plays a crucial role in orienting the molecule within the active site and contributing to its overall binding affinity.[7] The synthesis of bortezomib involves a multi-step process that highlights the sophisticated chemical transformations required to construct such a complex molecule.

Modern Synthetic Strategies for Novel Pyrazine Derivatives

The contemporary medicinal chemist has a vast arsenal of synthetic methods to construct novel pyrazine derivatives with tailored properties. These methods can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.

Classical Condensation Reactions

While modern methods have expanded the synthetic toolbox, classical condensation reactions remain relevant for the synthesis of certain pyrazine scaffolds. The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine is a fundamental and often efficient route to symmetrically substituted pyrazines.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

  • To a solution of benzil (1.0 g, 4.76 mmol) in ethanol (20 mL) is added ethylenediamine (0.29 g, 4.76 mmol).

  • The reaction mixture is heated at reflux for 4 hours.

  • Upon cooling, the product crystallizes from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2,3-diphenylpyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of unsymmetrically substituted and complex pyrazine derivatives. The Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with a halide or triflate, is a particularly powerful method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazine-Pyridine Biheteroaryl VEGFR-2 Inhibitor [11]

  • A mixture of 2-chloro-5-iodopyrazine (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv) is placed in a reaction vessel.

  • A 2M aqueous solution of sodium carbonate (3.0 equiv) and 1,2-dimethoxyethane (DME) are added.

  • The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired pyrazine-pyridine biheteroaryl.

Diagram: Synthetic Strategies for Pyrazine Derivatives

Synthetic_Strategies cluster_classical Classical Condensation cluster_modern Modern Cross-Coupling Dicarbonyl 1,2-Dicarbonyl Pyrazine_Classical Substituted Pyrazine Dicarbonyl->Pyrazine_Classical Condensation Diamine 1,2-Diamine Diamine->Pyrazine_Classical Halopyrazine Halogenated Pyrazine Pyrazine_Modern Functionalized Pyrazine Halopyrazine->Pyrazine_Modern Suzuki-Miyaura Coupling (Pd Catalyst) BoronicAcid Boronic Acid/Ester BoronicAcid->Pyrazine_Modern caption Figure 1. Comparison of classical and modern synthetic routes to pyrazine derivatives.

Caption: Comparison of classical and modern synthetic routes to pyrazine derivatives.

Biological Mechanisms of Action: A Focus on Kinase Inhibition

A significant number of pyrazine-containing drugs exert their therapeutic effects by inhibiting protein kinases.[12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The pyrazine ring often serves as a key pharmacophore that interacts with the hinge region of the kinase active site, a crucial interaction for potent and selective inhibition.[2]

Diagram: Generalized Kinase Inhibition by a Pyrazine Derivative

Kinase_Inhibition Kinase Kinase Active Site Hinge Region ATP Binding Pocket Pyrazine_Inhibitor Pyrazine Derivative Kinase:hinge->Pyrazine_Inhibitor Hydrogen Bonding Downstream Downstream Signaling (Cell Proliferation, Survival) Kinase->Downstream Phosphorylation Pyrazine_Inhibitor->Kinase:atp Binds to ATP Pocket Pyrazine_Inhibitor->Downstream Inhibition ATP ATP Block->Kinase:atp Blocked caption Figure 2. Pyrazine derivatives often act as ATP-competitive kinase inhibitors.

Caption: Pyrazine derivatives often act as ATP-competitive kinase inhibitors.

Acalabrutinib and gilteritinib are prime examples of pyrazine-based kinase inhibitors.[12] Acalabrutinib is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway that is crucial for the survival of malignant B-cells in chronic lymphocytic leukemia.[12] Gilteritinib targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively active in acute myeloid leukemia.[12] The clinical success of these drugs underscores the power of targeting specific kinases with well-designed pyrazine-containing inhibitors.

Future Directions and Emerging Applications

The journey of pyrazine derivatives in drug discovery is far from over. Researchers continue to explore novel applications of this versatile scaffold. Emerging areas of interest include the development of pyrazine-based agents for neurodegenerative diseases, inflammatory disorders, and viral infections.[1][13] The inherent ability of the pyrazine ring to be readily modified allows for the fine-tuning of its pharmacological properties, opening up new avenues for the development of next-generation therapeutics.[14]

The ongoing development of novel synthetic methodologies will further expand the accessible chemical space for pyrazine derivatives.[8][9] This will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to grow, the pyrazine nucleus is poised to remain a central and enduring feature of the drug discovery landscape.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. (2022-02-07). [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. (2022-07-13). [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. (2022-07-13). [Link]

  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Future Market Insights. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. (2026-01-07). [Link]

  • Pyrazine. Wikipedia. [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. (2023-11-05). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. (2024-04-01). [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher. (2017-12-27). [Link]

  • Synthesis and Discovery of Pyrazine–Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. [Link]

  • FDA-approved pyrazine-containing antibacterial agents. ResearchGate. [Link]

  • PYRAZINE CHEMISTRY CONCEPTS. YouTube. (2022-11-15). [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block for novel therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We emphasize a systematic approach, beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by a comprehensive, step-by-step guide to column packing, sample loading, gradient elution, and fraction analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to similar purification challenges.

Foundational Principles and Strategic Approach

The purification of a target molecule from a crude reaction mixture is a critical step in organic synthesis. The strategy outlined here is based on the principles of normal-phase adsorption chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase versus a nonpolar mobile phase.

1.1. Rationale for Normal-Phase Chromatography this compound possesses a unique combination of functional groups that dictate its chromatographic behavior:

  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring introduce polarity and act as weak bases due to the electron-withdrawing nature of the aromatic system.[1] This moiety will interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.

  • Methyl Ester Group: This group adds moderate polarity through its carbonyl and ether-like oxygen atoms.

  • Cyclopropane and Methyl Groups: These alkyl components are nonpolar and reduce the overall polarity of the molecule.

Given this moderate overall polarity, silica gel is an ideal stationary phase. Compounds are separated based on their polarity; more polar impurities will adhere more strongly to the silica and elute later, while less polar impurities will travel through the column more quickly.

1.2. The Critical Role of Thin-Layer Chromatography (TLC) Before committing to a large-scale column, it is essential to develop an optimal mobile phase (eluent) system using TLC. TLC serves as a small-scale, rapid proxy for column chromatography. The goal is to find a solvent system that provides a Retention Factor (Rf) for the target compound of approximately 0.25-0.35 . This Rf value ensures that the compound does not elute too quickly (co-eluting with nonpolar impurities) or remain adsorbed to the stationary phase, which would require excessively large volumes of solvent and lead to band broadening.[2]

Protocol Part I: TLC Method Development

This protocol establishes a self-validating system by first optimizing the separation on a small scale.

2.1. Materials

  • Silica gel TLC plates (e.g., Merck Kieselgel 60 F254)

  • Crude reaction mixture containing the target compound

  • Eluent Systems (start with the ratios below and adjust as needed):

    • Hexane:Ethyl Acetate (90:10, 80:20, 70:30, 50:50)

    • Petroleum Ether:Ethyl Acetate (alternative non-polar component)[2]

  • TLC developing chamber with a lid

  • Capillary spotters

  • Visualization tools: UV lamp (254 nm), and a chemical stain (e.g., p-anisaldehyde or vanillin solution).

2.2. Step-by-Step TLC Protocol

  • Prepare the Sample: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spot the Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of the TLC plate. Make the spot as small as possible to ensure sharp bands.

  • Develop the Plate: Pour a pre-selected eluent system into the developing chamber to a depth of ~0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm). The pyrazine ring is an excellent chromophore and should be UV-active. Circle any visible spots.

    • If necessary, use a chemical stain for further visualization. For example, a p-anisaldehyde stain can reveal different compounds as distinct colors upon heating.[3][4]

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Repeat steps 3-4 with different eluent ratios until the Rf of the target compound is in the desired 0.25-0.35 range, and it is well-separated from major impurities.

Table 1: Example of TLC Method Development Data

Eluent System (Hexane:EtOAc) Rf of Non-Polar Impurity Rf of Target Compound Rf of Polar Impurity Assessment
90:10 0.85 0.10 0.00 Target Rf too low.
80:20 0.95 0.30 0.05 Optimal. Good separation and target Rf.

| 70:30 | >0.95 | 0.55 | 0.20 | Target Rf too high; poor separation from non-polar spot. |

Protocol Part II: Column Chromatography Purification

Once the optimal eluent is determined, the purification can be scaled up to a column.

3.1. Materials and Equipment

  • Glass chromatography column with a stopcock

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Optimized eluent system from Part I

  • Sand (acid-washed)

  • Crude reaction mixture

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

3.2. Workflow for Column Chromatography

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc TLC Method Development column_prep Column Packing tlc->column_prep Determines Eluent sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep loading Load Sample onto Column sample_prep->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection tlc_fractions Analyze Fractions by TLC collection->tlc_fractions pooling Pool Pure Fractions tlc_fractions->pooling evaporation Evaporate Solvent pooling->evaporation product Pure Product evaporation->product Yields

Caption: Workflow for the purification of this compound.

3.3. Step-by-Step Column Protocol

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent system (e.g., 90:10 Hexane:EtOAc).

    • Pour the slurry into the column. Use pressure (air or nitrogen) to gently push the solvent through, packing the silica into a uniform bed. The final packed silica bed should be free of cracks or air bubbles.

    • Add a final protective layer of sand on top of the silica bed.

  • Sample Preparation (Dry Loading):

    • Causality: Dry loading is superior to wet loading when a compound has poor solubility in the initial, non-polar eluent. It prevents the compound from precipitating at the top of the column and ensures a narrow, uniform starting band, leading to better separation.

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Loading and Elution:

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the dry-loaded sample onto the sand.

    • Gently add more eluent to the column, taking care not to disturb the top layer.

    • Begin elution with the starting non-polar solvent system (e.g., 90:10 Hexane:EtOAc) to first remove any very non-polar impurities.

    • Once the non-polar spots have eluted (monitored by TLC), gradually increase the polarity of the eluent. This is known as a gradient elution . For example, switch from 90:10 to 80:20 Hexane:EtOAc, the system identified as optimal in the TLC analysis.[2] This gradient approach speeds up the purification without compromising the separation of the target compound.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Systematically spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure target compound.

    • Trustworthiness Check: The TLC analysis of the fractions is a crucial self-validation step. It provides direct visual evidence of the separation's success.

  • Pooling and Solvent Removal:

    • Combine all fractions that contain only the pure target compound into a single flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Recommended Column Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard polar support for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate Gradient Allows for elution of a range of polarities. Start with low polarity (e.g., 9:1) and increase to the optimal TLC ratio (e.g., 8:2).
Sample Loading Dry Loading Ensures a narrow starting band and prevents solubility issues at the column head.

| Monitoring | TLC with UV (254 nm) | Pyrazine ring is UV active, allowing for non-destructive visualization. |

Verification of Purity and Troubleshooting

After purification, the identity and purity of the compound should be confirmed by analytical methods such as 1H NMR, 13C NMR, and LC-MS.

G cluster_principle Principle of Separation cluster_compounds Compound Elution Order Silica Silica Gel (Stationary Phase) - Polar Silanol Groups (Si-OH) Mobile Mobile Phase (Eluent) - Non-polar (e.g., Hexane:EtOAc) Impurity_NP Non-Polar Impurity Impurity_NP->Silica Weak Interaction (Elutes First) Product Target Compound (Moderate Polarity) Product->Silica Moderate Interaction Impurity_P Polar Impurity Impurity_P->Silica Strong Interaction (Elutes Last)

Caption: Separation principle on a normal-phase silica column.

Table 3: Common Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation (Overlapping Spots) Incorrect eluent system. Re-optimize the eluent using TLC. Consider a shallower gradient.
Column was overloaded with crude material. Use a larger column or less sample. A general rule is a 30:1 to 100:1 ratio of silica:crude product by mass.
Cracked or Channeled Column Bed Column packed unevenly or ran dry. Ensure the silica bed is always submerged in solvent. Repack the column if necessary.
Compound Won't Elute from Column Eluent is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

| | Compound may be decomposing on silica. | Run a 2D TLC to check for stability.[5] If unstable, consider using a different stationary phase like alumina or a reversed-phase column. |

References

  • The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7976, 2-Methylpyrazine. Available at: [Link]

  • Semantic Scholar. Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Festel, G., & Feron, D. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. Available at: [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. Available at: [Link]

  • RJPBCS. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. Available at: [Link]

  • ACS Publications. (2001). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • MDPI. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

Sources

Application Note: A Comprehensive Framework for the Evaluation of Novel Pyrazine-Based Kinase Inhibitors: A Case Study with Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[2][3] The pyrazine moiety is a privileged scaffold in this field, with its nitrogen atoms frequently acting as crucial hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket.[4][5][6] This application note presents a systematic, multi-stage framework for the comprehensive evaluation of novel pyrazine-containing compounds as potential kinase inhibitors. We use the novel chemical entity, Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate—henceforth referred to as MPYC —as a case study to illustrate this process. MPYC uniquely combines the established pyrazine pharmacophore with a rigid cyclopropane linker, a structural feature known to impart unique conformational properties.[7] This guide provides detailed, field-proven protocols from initial physicochemical characterization and broad kinome screening to in-depth mechanistic and cell-based assays, designed to rigorously assess the compound's therapeutic potential.

Introduction: The Rationale for Investigating MPYC

The success of pyrazine-based kinase inhibitors in clinical applications underscores the value of this heterocyclic motif.[1][4] These compounds typically function as ATP-competitive inhibitors, leveraging the pyrazine ring to establish key interactions within the enzyme's active site.[6] Our focus, MPYC , introduces a cyclopropanecarboxylate group. This rigid, three-dimensional element is hypothesized to confer specific advantages:

  • Conformational Rigidity: Reducing the entropic penalty of binding, potentially leading to higher affinity.

  • Novel Exit Vectors: Providing new points for chemical modification to enhance selectivity and potency.

  • Improved Physicochemical Properties: Potentially influencing solubility, metabolic stability, and cell permeability.

This document outlines the critical path to validate these hypotheses, transforming a novel compound from a concept to a well-characterized lead candidate.

Stage 1: Foundational Characterization & Screening

Before any biological assessment, it is imperative to understand the fundamental properties of MPYC and to perform a broad, unbiased screen to identify potential kinase targets.

Protocol 1: Physicochemical Profiling (Solubility & Stability)

Rationale: Inaccurate concentration of the test compound is a primary source of non-reproducible data. This protocol ensures that MPYC is soluble and stable in the aqueous buffers used for subsequent assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of MPYC (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Aqueous Solubility (Kinetic):

    • Serially dilute the DMSO stock into a relevant aqueous assay buffer (e.g., PBS or specific kinase assay buffer) to final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate at room temperature for 1.5-2 hours.

    • Analyze samples by nephelometry or visual inspection for signs of precipitation. The highest concentration that remains clear is the kinetic solubility limit.

  • Stability Assessment:

    • Incubate MPYC at a working concentration (e.g., 10 µM) in the primary assay buffer at 37°C.

    • Take aliquots at time points 0, 2, 6, and 24 hours.

    • Analyze the concentration of the parent compound at each time point using LC-MS. A degradation of <10% over the typical assay duration is considered acceptable.

Protocol 2: Broad Kinome Profiling

Rationale: To efficiently identify potential kinase targets for MPYC without bias, a broad screening panel is the industry-standard first step. This approach assesses inhibitory activity against hundreds of kinases simultaneously at a single compound concentration.[8][9]

Methodology:

  • Service Provider Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Promega Kinase Selectivity Profiling Systems, Carna Biosciences).[10]

  • Assay Conditions:

    • Request screening at a standard MPYC concentration (typically 1 µM or 10 µM).

    • Specify the ATP concentration for the assays. Screening at the Kₘ value for ATP for each kinase is ideal for identifying potent inhibitors, though a fixed concentration (e.g., 10 µM) is also common.[11]

  • Data Analysis:

    • The primary output is the Percent Inhibition (%) relative to a vehicle (DMSO) control.

    • Define a "hit" threshold. A common starting point is >50% inhibition, with more stringent cutoffs (>75% or >90%) indicating higher-priority targets.

Workflow for Initial Hit Identification

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening Compound MPYC Synthesis & QC PhysChem Protocol 1: Solubility & Stability Compound->PhysChem KinomeScreen Protocol 2: Broad Kinome Screen (>300 Kinases, 1 µM MPYC) PhysChem->KinomeScreen Proceed if Soluble & Stable Hit_Identification Hit Identification (% Inhibition > 75%) KinomeScreen->Hit_Identification IC50 Protocol 3: IC50 Determination Hit_Identification->IC50 Identified Hits (e.g., Kinase A, B, C)

Caption: Initial workflow from compound QC to hit validation.

Table 1: Example Data from Broad Kinome Screen (Note: This data is illustrative and does not represent actual experimental results for MPYC.)

Target KinaseGene SymbolKinase Family% Inhibition @ 1 µM MPYCHit? (>75%)
Aurora Kinase AAURKASer/Thr98%Yes
Aurora Kinase BAURKBSer/Thr95%Yes
ABL1 (non-mutant)ABL1Tyr81%Yes
SrcSRCTyr45%No
MEK1MAP2K1Ser/Thr15%No

Stage 2: Hit Validation and Mechanistic Elucidation

Following the identification of high-confidence hits, the next stage involves quantifying their potency and understanding the mechanism of inhibition.

Protocol 3: IC₅₀ Determination for Lead Targets

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency.[2] This protocol establishes a dose-response relationship for the highest-priority hits identified in the kinome screen. We will use a luminescence-based assay that measures remaining ATP after the kinase reaction, such as the ADP-Glo™ Kinase Assay.[12]

Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer, recombinant kinase enzyme (e.g., AURKA), peptide substrate, and ATP solution. The ATP concentration should be set at or near its Kₘ for the specific enzyme.[11]

    • Prepare a serial dilution of MPYC in DMSO, followed by a final dilution into the assay buffer. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and MPYC (or DMSO vehicle). Pre-incubate for 15-30 minutes.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Signal Detection (ADP-Glo™ Example):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes.

    • Read luminescence on a compatible plate reader. A higher signal indicates more ADP produced and thus less inhibition.

  • Data Analysis:

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: ATP Competition

G cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric (Non-Competitive) Inhibition K_active Kinase (Active Site) ATP ATP ATP->K_active MPYC_comp MPYC MPYC_comp->K_active Binds to ATP Pocket label_comp MPYC directly competes with ATP for binding. IC50 value increases with higher ATP concentration. K_allo Kinase (Active Site) Allo_site Allosteric Site Allo_site->K_allo Conformational Change ATP_allo ATP ATP_allo->K_allo MPYC_allo MPYC MPYC_allo->Allo_site label_allo MPYC binds to a different site, inhibiting activity regardless of ATP binding. IC50 is not affected by ATP concentration.

Caption: ATP-competitive vs. Allosteric kinase inhibition.

Protocol 4: Mechanism of Action (MoA) Determination

Rationale: Most pyrazine-based inhibitors are ATP-competitive.[4] This protocol validates whether MPYC follows this mechanism for its primary targets. The key principle is to measure the IC₅₀ at varying concentrations of ATP.

Methodology:

  • Experimental Setup: Follow the IC₅₀ determination protocol (Protocol 3).

  • ATP Variation: Run parallel dose-response experiments for MPYC at several fixed ATP concentrations. For example:

    • Low ATP: 0.1 x Kₘ(ATP)

    • Standard ATP: 1 x Kₘ(ATP)

    • High ATP: 10 x Kₘ(ATP)

  • Data Analysis:

    • Calculate the IC₅₀ value for MPYC at each ATP concentration.

    • Interpretation:

      • If the IC₅₀ of MPYC increases significantly as the ATP concentration increases, the inhibition is ATP-competitive .

      • If the IC₅₀ remains relatively constant, the inhibition is non-competitive (or allosteric).

      • For competitive inhibitors, this data can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Ki).[11]

Table 2: Example Potency and MoA Data for MPYC (Note: This data is illustrative.)

Target KinaseIC₅₀ @ Kₘ ATP (nM)IC₅₀ @ 10x Kₘ ATP (nM)Fold ShiftDeduced MoA
AURKA1516511.0ATP-Competitive
AURKB2528011.2ATP-Competitive
ABL112011509.6ATP-Competitive

Stage 3: Cellular Assay Cascade

Rationale: A potent biochemical inhibitor must be able to enter cells, engage its target in the complex cellular milieu, and elicit a desired biological response.[10] This cascade of assays validates the activity of MPYC in a more physiologically relevant context.

Protocol 5: Cellular Target Engagement

Rationale: This assay confirms that MPYC can bind to its intended kinase target inside living cells. The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently express the target kinase (e.g., AURKA) fused to a NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the cells and add a cell-permeable fluorescent tracer that binds to the kinase's active site.

    • Add serially diluted MPYC and incubate.

    • Add the NanoLuc® substrate.

  • Detection: Measure both the luciferase signal (donor) and the tracer signal (acceptor) to calculate a BRET ratio. If MPYC binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Analysis: Plot the BRET ratio against MPYC concentration to determine the cellular EC₅₀, a measure of target engagement potency.

Protocol 6: Phospho-Substrate Modulation

Rationale: A direct consequence of inhibiting a kinase should be the reduced phosphorylation of its downstream substrates. This assay provides functional evidence of target inhibition within a signaling pathway.[13] For Aurora B kinase (AURKB), a key substrate is Histone H3 at Serine 10 (pHH3-S10).[14]

Methodology:

  • Cell Treatment: Use a relevant cancer cell line (e.g., HT-29 colorectal cancer cells). Treat cells with a dose-response of MPYC for a defined period (e.g., 2-6 hours).

  • Cell Lysis & Detection: Lyse the cells and quantify the levels of the phosphorylated substrate (e.g., pHH3-S10) and total protein using a method like Western Blot or an antibody-based ELISA.

  • Analysis: Normalize the phospho-protein signal to the total protein or a housekeeping protein (e.g., GAPDH). Plot the normalized signal against MPYC concentration to determine the IC₅₀ for inhibiting the downstream signaling event.

Hypothetical Aurora Kinase Signaling Pathway

G cluster_0 Cellular Environment MPYC MPYC AURKB Aurora B Kinase (AURKB) MPYC->AURKB Inhibits HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (pHH3-S10) CellCycle Mitotic Progression (Cell Division) pHistoneH3->CellCycle Promotes Assay2 Protocol 6 measures decrease in pHistoneH3 pHistoneH3->Assay2 Assay3 Protocol 7 measures arrest of Cell Division CellCycle->Assay3

Caption: MPYC inhibits AURKB, blocking downstream signaling.

Protocol 7: Anti-Proliferative Activity

Rationale: For oncology applications, the ultimate goal of inhibiting a kinase like Aurora is to halt cancer cell growth. This assay measures the effect of MPYC on cell viability or proliferation.

Methodology:

  • Cell Plating: Seed cancer cell lines (selected based on kinase dependency, e.g., those with high AURKA expression) in 96-well plates.

  • Compound Treatment: After allowing cells to adhere overnight, treat with a dose-response of MPYC for 72 hours.

  • Viability Readout: Measure cell viability using a reagent like CellTiter-Glo® (measures ATP, an indicator of metabolic activity) or by direct cell counting.

  • Analysis: Normalize the data and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Table 3: Example Cellular Assay Cascade Data for MPYC (Note: This data is illustrative.)

Assay TypeTarget/Cell LineMetricValue (nM)
Target EngagementAURKA in HEK293EC₅₀45
Phospho-SubstratepHH3 in HT-29IC₅₀60
Anti-ProliferationHT-29GI₅₀85

Interpretation: A close correlation between biochemical IC₅₀, cellular target engagement EC₅₀, phospho-substrate IC₅₀, and anti-proliferative GI₅₀ provides strong evidence that the compound's anti-cancer activity is driven by on-target inhibition of the intended kinase.

Outlook: Advancing to Preclinical Models

If MPYC demonstrates high potency, selectivity, and robust on-target cellular activity, the subsequent steps involve evaluation in in vivo models. This phase is critical for understanding the compound's drug-like properties.

  • Pharmacokinetics (PK): Studies in animal models (e.g., mice) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of MPYC after oral or intravenous dosing.

  • Pharmacodynamics (PD): Measuring the inhibition of the target (e.g., pHH3 levels in tumor tissue) in treated animals to establish a dose-exposure-response relationship.[15]

  • Efficacy Studies: Assessing the ability of MPYC to inhibit tumor growth in cancer xenograft models, where human tumor cells are implanted in immunocompromised mice.[16][17]

Conclusion

This application note provides a rigorous, phase-gated workflow for the characterization of a novel pyrazine-based compound, this compound (MPYC), as a potential kinase inhibitor. By systematically progressing from foundational biochemical analysis to mechanistic studies and a cascade of cell-based assays, researchers can build a comprehensive data package. This structured approach ensures that decisions to advance a compound into more complex and resource-intensive preclinical studies are based on a solid and well-validated scientific foundation. The protocols described herein are designed to be robust and adaptable, providing a blueprint for the successful evaluation of the next generation of kinase-targeted therapeutics.

References

  • Kufareva, I., & Abagyan, R. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alqahtani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Inflammation Research. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Alqahtani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. Available at: [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. Available at: [Link]

  • Jantová, S., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Diamond, S., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Anderson, N. G., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Proceedings of the American Association for Cancer Research. Available at: [Link]

  • Howard, S., et al. (2009). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fernandes, C., & da Silva, F. C. (2013). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • Jantová, S., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Howard, S., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alqahtani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][11][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Nchinda, A. T., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Simmons-Smith Reaction for Pyrazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for navigating the complexities of the Simmons-Smith cyclopropanation of pyrazine-containing molecules. Pyrazines are a cornerstone of many pharmaceutical and agrochemical compounds, yet their unique electronic properties present distinct challenges for this classic C-C bond-forming reaction. This guide is designed to provide you, our fellow researchers, with a deep, mechanistically-grounded understanding and actionable troubleshooting strategies to ensure success in your synthetic campaigns.

The core challenge arises from the inherent nature of the pyrazine ring: it is both electron-deficient and contains Lewis basic nitrogen atoms. These features work against the standard Simmons-Smith reaction, which relies on an electrophilic zinc carbenoid that prefers to react with electron-rich alkenes.[1][2] The pyrazine's nitrogen lone pairs can coordinate to the zinc reagent, effectively titrating it out of the reaction and preventing cyclopropanation.[3][4]

This guide will dissect these challenges and provide field-proven protocols and troubleshooting logic to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Simmons-Smith reaction failing on a vinylpyrazine substrate when it works for other alkenes?

A: The most probable cause is reagent deactivation. The Lewis basic nitrogen atoms on your pyrazine ring are coordinating with the electrophilic zinc carbenoid (e.g., IZnCH₂I or EtZnCH₂I).[4] This non-productive binding event sequesters the active reagent, preventing it from reaching the alkene double bond. Furthermore, the pyrazine ring is electron-deficient, which makes the target alkene less nucleophilic and therefore less reactive towards the electrophilic carbenoid.[2][3]

Q2: Which Simmons-Smith reagent system is best for pyrazines?

A: For challenging substrates like pyrazines, the modified Furukawa system (Et₂Zn and CH₂I₂) is superior to the classic Zn-Cu couple with CH₂I₂.[1][3] The Furukawa reagent is more reactive and the reaction is more reproducible as it avoids the inconsistencies of solid zinc activation.[2][4] For particularly stubborn or electron-deficient pyrazines, a nickel-catalyzed approach has shown tremendous promise in accelerating the reaction.[2]

Q3: What is the ideal solvent for this reaction?

A: Solvent choice is critical. You must use a non-coordinating solvent . The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[1] Basic solvents like THF or diethyl ether will compete with the alkene to coordinate the zinc reagent, inhibiting the desired reaction.

  • Recommended: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).[1][5]

  • Avoid: Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Dioxane.

Q4: Should I protect the pyrazine nitrogens?

A: While protecting the nitrogens (e.g., as N-oxides or by quaternization) would prevent Lewis base deactivation, it is often counterproductive. Most protecting groups are strongly electron-withdrawing, which further deactivates the alkene and can render it completely unreactive to cyclopropanation.[3] It is generally more effective to overcome the Lewis basicity by using a more reactive reagent system or catalysis.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures with a logical, step-by-step diagnostic approach.

Problem Potential Cause(s) Recommended Action & Scientific Rationale
1. No Reaction / Starting Material Unchanged A. Reagent Deactivation: Pyrazine nitrogens are sequestering the zinc carbenoid.Solution: Increase reagent reactivity. Switch from the standard Furukawa protocol to a Nickel-catalyzed system (e.g., NiCl₂). Nickel catalysis has been shown to drastically accelerate cyclopropanation of electron-deficient Michael acceptors, a class of compounds electronically similar to vinylpyrazines.[2]
B. Insufficient Reagent Activity: Reagents (especially Et₂Zn) have degraded due to air/moisture exposure.Solution: Use freshly purchased, sealed reagents. If using an older bottle of Et₂Zn, it should be retitrated before use. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar).
C. Incorrect Solvent: Use of a coordinating solvent (THF, ether).Solution: Repeat the reaction in a dry, non-coordinating solvent like DCM or DCE. This minimizes competitive binding for the zinc reagent.[1]
2. Low Yield with Multiple Side Products A. N-Methylation: The electrophilic zinc carbenoid can methylate one of the pyrazine nitrogens, creating a charged pyridinium-like species.[3]Solution: Lower the reaction temperature and use a slower addition rate for the reagents. Do not use a large excess of the Simmons-Smith reagent; aim for 1.5-2.0 equivalents. Monitor the reaction by TLC/GC-MS and quench it as soon as the starting material is consumed.
B. Degradation by ZnI₂: The Lewis acidic byproduct ZnI₂ can promote decomposition of sensitive substrates or products.[3]Solution: Add a slight excess of Et₂Zn (relative to CH₂I₂) to scavenge the ZnI₂ as it forms, converting it to the less acidic EtZnI.[3] Alternatively, quench the reaction with a pyridine/water mixture, as pyridine is effective at coordinating and neutralizing ZnI₂.
3. Reaction is Sluggish and Stalls A. Low Substrate Nucleophilicity: The pyrazine ring is too electron-withdrawing.Solution 1: Increase the reaction temperature. For DCE, the reaction can often be heated to 50-70 °C, especially with nickel catalysis.[2] Solution 2: Consider substrate modification. If synthetically feasible, adding an electron-donating group to the pyrazine ring will increase the alkene's nucleophilicity and accelerate the reaction.
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

G Start Problem Encountered Conversion Is there any product formation? (Check TLC/GC-MS) Start->Conversion Yield Is the yield >50%? Conversion->Yield Yes NoConversion No Conversion Conversion->NoConversion No Reproducible Is the result reproducible? Yield->Reproducible Yes LowYield Low Yield / Complex Mixture Yield->LowYield No GoodYield Good Yield, Proceed to Scale-up Reproducible->GoodYield Yes Sol_Technique Action: Standardize Protocol 1. Document exact procedure. 2. Ensure consistent reagent source and quality. Reproducible->Sol_Technique No Sol_Reactivity Action: Increase Reagent Reactivity 1. Switch to Ni-catalyzed system. 2. Increase temperature. NoConversion->Sol_Reactivity Sol_Purity Action: Verify Reagent & Conditions 1. Use fresh/titrated Et₂Zn. 2. Ensure strictly anhydrous solvent/glassware. NoConversion->Sol_Purity Sol_SideRxns Action: Minimize Side Reactions 1. Titrate reagent stoichiometry carefully. 2. Use slow addition at low temp. 3. Consider ZnI₂ scavenger. LowYield->Sol_SideRxns

Caption: A logical workflow for troubleshooting pyrazine cyclopropanation.

Optimized Experimental Protocols

Safety First: Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water. Diiodomethane (CH₂I₂) is toxic. All manipulations must be performed by trained personnel in a chemical fume hood under a strict inert atmosphere.

Protocol 1: Modified Furukawa Cyclopropanation of a Generic Vinylpyrazine

This protocol is a robust starting point for relatively activated or simple vinylpyrazine substrates.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Allow to cool to room temperature under inert gas.

  • Charging Flask: Add the vinylpyrazine substrate (1.0 eq) and dry dichloromethane (DCM, to make a 0.1 M solution) to the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • To the stirred solution, slowly add diethylzinc (1.5 eq, typically 1.0 M in hexanes) via syringe.

    • Next, add diiodomethane (1.5 eq) dropwise via syringe over 15 minutes. A gentle evolution of gas (ethane) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Quenching: Carefully cool the reaction back to 0 °C. Quench by the very slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Once gas evolution ceases, dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient).

Protocol 2: Advanced Nickel-Catalyzed Cyclopropanation for Electron-Deficient Pyrazines

This protocol is recommended when Protocol 1 fails or gives low yields.[2]

  • Preparation: Follow the same rigorous anhydrous setup as in Protocol 1.

  • Charging Flask: To the flask, add Nickel(II) chloride (NiCl₂, 0.05 eq) and the vinylpyrazine substrate (1.0 eq). Add dry 1,2-dichloroethane (DCE, to make a 0.1 M solution).

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition:

    • Slowly add diethylzinc (2.0 eq, 1.0 M in hexanes) via syringe.

    • Add diiodomethane (2.0 eq) dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 50 °C. Stir for 6-12 hours, monitoring progress. The reaction is often significantly faster than the non-catalyzed version.

  • Quenching & Workup: Follow steps 6-8 from Protocol 1.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-Dry Glassware B Inert Atmosphere (N₂/Ar) A->B C Add Substrate & Solvent B->C D Cool to 0 °C C->D E Slowly Add Et₂Zn D->E F Dropwise Add CH₂I₂ E->F G Warm to RT / Heat F->G H Monitor by TLC/GC-MS G->H I Cool & Quench (aq. NH₄Cl) H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M M L->M Pure Product

Caption: A standard workflow for the Simmons-Smith reaction.

Mechanism & Reagent Choice

The active reagent is an organozinc carbenoid, which delivers a methylene group (:CH₂) to the alkene in a concerted, stereospecific fashion via a "butterfly" transition state.[1] The challenge with pyrazines is the parasitic coordination of the nitrogen lone pair to the zinc center, which competes with the productive approach of the alkene.

Reagent System Comparison
Reagent SystemCompositionProsConsBest For...
Classic Simmons-Smith Zn-Cu Couple, CH₂I₂Inexpensive zinc source.Inconsistent activation; heterogeneous; lower reactivity.Simple, electron-rich alkenes. Not recommended for pyrazines.
Furukawa Modification [1]Et₂Zn, CH₂I₂Homogeneous; highly reproducible; more reactive.Et₂Zn is pyrophoric and requires careful handling.The standard choice for most substrates, including as a starting point for pyrazines.
Nickel-Catalyzed [2]Et₂Zn, CH₂I₂, Ni(II) saltDrastically increased rate for electron-poor alkenes.Requires an additional catalyst; mechanism is more complex.Electron-deficient and challenging substrates like vinylpyrazines.
Reaction Mechanism Diagram

G cluster_reagents cluster_pathways R1 Et₂Zn + CH₂I₂ Carbenoid EtZnCH₂I (Active Carbenoid) R1->Carbenoid Forms in situ TS_Good Butterfly Transition State (Productive Pathway) Carbenoid->TS_Good TS_Bad N-Zn Coordination (Deactivation Pathway) Carbenoid->TS_Bad Pyrazine Vinylpyrazine Pyrazine->TS_Good Pyrazine->TS_Bad Product Cyclopropylpyrazine TS_Good->Product Inactive Inactive Complex TS_Bad->Inactive

Caption: Competing pathways in the cyclopropanation of pyrazines.

References

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation - YouTube. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - ResearchGate. [Link]

  • Simmons-Smith Reaction | NROChemistry. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis Prof. Yashwant D. Vankar Department. [Link]

  • Nickel-Catalysed Cyclopropanation of Electron-Deficient Alkenes with Diiodomethane and Diethylzinc. [Link]

Sources

"common byproducts in the synthesis of pyrazinyl cyclopropanes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazinyl cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of these valuable scaffolds. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction to Pyrazinyl Cyclopropane Synthesis

Pyrazinyl cyclopropanes are of significant interest in medicinal chemistry due to the unique combination of the aromatic, hydrogen-bond accepting pyrazine ring and the conformationally constrained, metabolically stable cyclopropane moiety. The synthesis of these compounds typically involves the cyclopropanation of a vinylpyrazine precursor. The two most common methods for this transformation are the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation using diazo compounds. While effective, both methods can be prone to specific side reactions, leading to a range of byproducts that can complicate purification and reduce yields. This guide will address the most frequently encountered issues in a practical, question-and-answer format.

Section 1: Troubleshooting the Simmons-Smith Cyclopropanation of Vinylpyrazines

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] While reliable, its application to heteroaromatic systems like vinylpyrazines requires careful consideration of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction on 2-vinylpyrazine is giving a complex mixture of products with a significant portion of what appears to be a methylated pyrazine. What is happening?

A1: This is a classic side reaction when using Simmons-Smith reagents with substrates containing nucleophilic heteroatoms.[2] The zinc carbenoid intermediate is electrophilic and can methylate the nitrogen atoms of the pyrazine ring, leading to the formation of a pyrazinium salt.

  • Causality: The lone pair of electrons on the pyrazine nitrogen can attack the electrophilic methylene group of the zinc carbenoid. This is particularly problematic with prolonged reaction times or when an excess of the Simmons-Smith reagent is used.[2]

  • Troubleshooting:

    • Stoichiometry Control: Use the minimum effective amount of the Simmons-Smith reagent. A good starting point is 1.1-1.5 equivalents.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to disfavor the methylation side reaction.

Q2: I'm observing significant decomposition of my starting material or product, and the reaction mixture is acidic upon workup. What is the cause?

A2: The byproduct of the Simmons-Smith reaction is zinc iodide (ZnI₂), a Lewis acid.[2] If your pyrazinyl cyclopropane or the starting vinylpyrazine is sensitive to acid, this can lead to decomposition or polymerization.

  • Causality: The Lewis acidic ZnI₂ can coordinate to the nitrogen atoms of the pyrazine ring, activating it towards unwanted reactions or promoting degradation pathways.

  • Troubleshooting:

    • Quenching with a Base: Upon completion of the reaction, quench the mixture with a mild base like pyridine or a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Pyridine is effective at scavenging both ZnI₂ and any excess reagent.[2]

    • Use of Excess Diethylzinc (Furukawa Modification): The use of diethylzinc and diiodomethane (Furukawa modification) can sometimes lead to cleaner reactions.[1] Adding a slight excess of diethylzinc can help to scavenge the ZnI₂ by forming the less acidic ethylzinc iodide.[2]

Experimental Protocol: Minimizing Byproducts in Simmons-Smith Cyclopropanation
  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc-copper couple (1.5 eq.).

  • Add a solution of 2-vinylpyrazine (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diiodomethane (1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of pyridine (2.0 eq.), followed by a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting Transition Metal-Catalyzed Cyclopropanation of Vinylpyrazines

Rhodium and copper complexes are commonly used to catalyze the decomposition of diazo compounds to form metal carbenes, which then react with alkenes to yield cyclopropanes.[3] This method offers access to a wide range of substituted cyclopropanes.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction of 2-vinylpyrazine with ethyl diazoacetate is producing a significant amount of diethyl fumarate and maleate. Why is this happening?

A1: The formation of diethyl fumarate and maleate is a result of carbene dimerization. This is a common side reaction in metal-catalyzed reactions of diazo compounds.

  • Causality: If the concentration of the diazo compound is too high, the metal carbene intermediate can react with another molecule of the diazo compound or dimerize before it has a chance to react with the vinylpyrazine.

  • Troubleshooting:

    • Slow Addition: The most effective way to minimize carbene dimerization is to add the diazo compound slowly to the reaction mixture containing the catalyst and the vinylpyrazine using a syringe pump. This maintains a low concentration of the diazo compound and the metal carbene intermediate.

    • Catalyst Loading: Ensure that the catalyst loading is sufficient. A low catalyst concentration can lead to a buildup of the diazo compound.

Q2: I am isolating a byproduct with a mass corresponding to the addition of the carbene to the pyrazine ring, but without the formation of a cyclopropane. What could this be?

A2: This is likely the result of a C-H insertion reaction. The metal carbene is a highly reactive species and can insert into C-H bonds, including those on the pyrazine ring or on alkyl substituents.

  • Causality: The electrophilic metal carbene can react with the electron-rich C-H bonds of the pyrazine ring or any other accessible C-H bonds in the molecule.

  • Troubleshooting:

    • Choice of Catalyst: The choice of catalyst and ligands can influence the chemoselectivity of the reaction. Some catalysts may favor cyclopropanation over C-H insertion. Experiment with different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) or copper catalysts.

    • Solvent: The choice of solvent can also play a role. Non-polar solvents often favor cyclopropanation.

Q3: Instead of the expected pyrazinyl cyclopropane, I have isolated a pyrazinyl epoxide. Why did this happen?

A3: Epoxide formation can be a competing pathway in the rhodium-catalyzed reaction of diazoacetates with certain alkenes, particularly electron-deficient ones.[3]

  • Causality: The vinyl group attached to the electron-withdrawing pyrazine ring makes the alkene electron-deficient. The reaction of the metal carbene with such an alkene can proceed through a pathway that leads to epoxide formation rather than cyclopropanation.

  • Troubleshooting:

    • Catalyst Selection: This side reaction is highly dependent on the catalyst used. Experimenting with different rhodium catalysts or switching to a different metal, such as copper, may favor cyclopropanation.

    • Diazo Reagent: The nature of the diazo compound can also influence the outcome. Using a different diazoacetate or a diazomethane derivative might alter the reaction pathway.

Visualization of Reaction Pathways

Byproduct_Formation cluster_SimmonsSmith Simmons-Smith Reaction cluster_Rh_Catalysis Rhodium-Catalyzed Reaction Vinylpyrazine_SS Vinylpyrazine Pyrazinyl_Cyclopropane_SS Pyrazinyl Cyclopropane Vinylpyrazine_SS->Pyrazinyl_Cyclopropane_SS Desired Reaction Methylated_Pyrazine Methylated Pyrazine (Byproduct) Vinylpyrazine_SS->Methylated_Pyrazine N-Methylation SimmonsSmith_Reagent CH₂I₂ / Zn(Cu) SimmonsSmith_Reagent->Pyrazinyl_Cyclopropane_SS SimmonsSmith_Reagent->Methylated_Pyrazine ZnI2 ZnI₂ (Lewis Acid) SimmonsSmith_Reagent->ZnI2 forms Degradation_Products Degradation Products (Byproduct) Pyrazinyl_Cyclopropane_SS->Degradation_Products degrades ZnI2->Degradation_Products catalyzes Vinylpyrazine_Rh Vinylpyrazine Pyrazinyl_Cyclopropane_Rh Pyrazinyl Cyclopropane Vinylpyrazine_Rh->Pyrazinyl_Cyclopropane_Rh Desired Reaction CH_Insertion_Product C-H Insertion Product (Byproduct) Vinylpyrazine_Rh->CH_Insertion_Product C-H Insertion Pyrazinyl_Epoxide Pyrazinyl Epoxide (Byproduct) Vinylpyrazine_Rh->Pyrazinyl_Epoxide Epoxidation Diazo_Compound Diazo Compound Diazo_Compound->Pyrazinyl_Cyclopropane_Rh Carbene_Dimer Carbene Dimer (Byproduct) Diazo_Compound->Carbene_Dimer Dimerization Diazo_Compound->CH_Insertion_Product C-H Insertion Diazo_Compound->Pyrazinyl_Epoxide Epoxidation Rh_Catalyst Rh₂(L)₄ Rh_Catalyst->Pyrazinyl_Cyclopropane_Rh Rh_Catalyst->Carbene_Dimer Dimerization Rh_Catalyst->CH_Insertion_Product C-H Insertion Rh_Catalyst->Pyrazinyl_Epoxide Epoxidation

Caption: Common reaction pathways and byproducts in pyrazinyl cyclopropane synthesis.

Section 3: Purification and Characterization of Pyrazinyl Cyclopropanes

The successful synthesis of your target molecule is only half the battle; purification is key to obtaining a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble separating my pyrazinyl cyclopropane from unreacted starting material and other nonpolar byproducts by column chromatography. What can I do?

A1: Pyrazinyl cyclopropanes can sometimes have similar polarities to their vinyl precursors, making separation challenging.

  • Troubleshooting:

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Adding a small amount of a third solvent, such as dichloromethane, can also sometimes help.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

    • Distillation: If your product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing less volatile impurities.[1]

Q2: My purified product seems to be a salt, and the NMR is complex. What might have happened?

A2: If you used an acidic workup or did not adequately neutralize the reaction mixture, your pyrazinyl cyclopropane may have formed a salt with the acid.

  • Causality: The basic nitrogen atoms of the pyrazine ring can be protonated by acids, forming a salt. This will change the solubility and chromatographic behavior of your compound and complicate NMR analysis.

  • Troubleshooting:

    • Basic Wash: Wash your organic extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) during the workup to ensure the product is in its freebase form.

    • Formation of an Acid Addition Salt for Purification: In some cases, intentionally forming a crystalline acid addition salt can be a purification strategy.[4] After isolation, the salt can be neutralized to recover the pure freebase.

Summary of Common Byproducts and Their Identification
ByproductPlausible OriginAnalytical Signature (MS and ¹H NMR)
Methylated Pyrazinium SaltSimmons-Smith Reaction (N-methylation)MS: M+14 mass increase. ¹H NMR: Appearance of a new methyl singlet, downfield shift of pyrazine protons.
Carbene DimerRhodium-Catalyzed Reaction (Dimerization)MS: Mass corresponding to two carbene fragments. ¹H NMR: Signals corresponding to diethyl fumarate or maleate.
C-H Insertion ProductRhodium-Catalyzed Reaction (C-H Insertion)MS: Isomeric with the desired product. ¹H NMR: Complex aromatic region, disappearance of a pyrazine C-H proton signal.
Pyrazinyl EpoxideRhodium-Catalyzed Reaction (Epoxidation)MS: Isomeric with the desired product. ¹H NMR: Characteristic signals for epoxide protons instead of cyclopropane protons.
Bipyrazine DerivativesSide reactions of the pyrazine ringMS: Mass corresponding to two pyrazine units coupled together. ¹H NMR: Complex set of aromatic signals.
Workflow for Troubleshooting and Purification

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis Analyze by TLC/LC-MS/ ¹H NMR Start->Analysis Identify_Byproducts Identify Major Byproducts Analysis->Identify_Byproducts Troubleshoot Consult Troubleshooting Guide Identify_Byproducts->Troubleshoot Purification Purification Identify_Byproducts->Purification Proceed if yield is acceptable Optimize_Reaction Optimize Reaction Conditions Troubleshoot->Optimize_Reaction Optimize_Reaction->Start Re-run Reaction Characterization Characterize Pure Product Purification->Characterization

Caption: A systematic workflow for troubleshooting and purification.

References

  • Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4984. [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives - Loughborough University Research Repository. (2021, March 15). Retrieved January 26, 2026, from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved January 26, 2026, from [Link]

  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). Retrieved January 26, 2026, from [Link]

  • Cannon, J. S., & Doyle, M. P. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(11), 3371-3374. [Link]

  • Recent advances in the total synthesis of cyclopropane-containing natural products - Chemical Society Reviews (RSC Publishing). (2012, May 16). Retrieved January 26, 2026, from [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potency of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is a novel compound with limited publicly available data. This guide presents a scientifically informed, hypothetical benchmarking study to illustrate a robust framework for its evaluation. The experimental data herein is illustrative and designed to model a rigorous comparative analysis.

Introduction: The Rationale for a Novel Heterocyclic Agent

The search for novel anticancer agents with improved efficacy and wider therapeutic windows is a central focus of oncological research. Heterocyclic compounds, particularly those containing pyrazine rings, have garnered significant attention for their potential as anticancer agents due to their diverse interactions with biological systems.[1][2] The pyrazine moiety is a key pharmacophore in several compounds targeting critical cancer pathways.[3][4] Furthermore, the inclusion of a cyclopropane ring introduces conformational rigidity and unique electronic properties that can enhance binding affinity and specificity for therapeutic targets.[5][6]

This guide introduces This compound (M-PCP) , a novel investigational compound, and provides a comparative framework for evaluating its anticancer potential. We benchmark M-PCP's performance against established chemotherapeutic agents and a targeted inhibitor in clinically relevant cancer cell lines.

Proposed Mechanism of Action: Targeting the MAPK/ERK Pathway

Based on its structural motifs, we hypothesize that M-PCP functions as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. The dysregulation of the MAPK/ERK pathway is a frequent driver of unchecked cell growth and proliferation in numerous human cancers.[7][8] This pathway is initiated by growth factor binding and proceeds through a cascade involving RAS, RAF, MEK, and ERK.[9] By inhibiting MEK1/2, M-PCP is predicted to block the downstream phosphorylation of ERK1/2, thereby disrupting pro-proliferative signaling.[10][11]

To validate this hypothesis, we compare M-PCP not only to broad-spectrum cytotoxic agents but also to Selumetinib , a known selective inhibitor of MEK1/2.[10][12][13]

MAPK_Pathway Hypothesized Mechanism of M-PCP in the MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-FOS, c-JUN) ERK->TF Activates Proliferation Cell Proliferation, Invasion, Angiogenesis TF->Proliferation Promotes MPCP M-PCP (Hypothesized Target) MPCP->MEK

Caption: Hypothesized inhibition of MEK1/2 by M-PCP in the MAPK/ERK signaling cascade.

Comparative Efficacy: In Vitro Benchmarking

To establish a performance baseline, M-PCP was evaluated against standard-of-care agents in cancer cell lines selected for their known reliance on the MAPK pathway.

  • Cell Line Rationale:

    • A549 (Non-Small Cell Lung Cancer): Carries a KRAS mutation, leading to constitutive activation of the MAPK pathway.

    • HT-29 (Colorectal Cancer): Harbors a BRAF V600E mutation, another key activator of this pathway.

    • MCF-7 (Breast Cancer): Represents a different tumor type, often used as a general screening line.

  • Comparator Rationale:

    • Cisplatin: A DNA-alkylating agent, representing a classic cytotoxic chemotherapy.[14]

    • Paclitaxel: A microtubule-stabilizing agent, another widely used cytotoxic drug.[15]

    • Selumetinib: A selective MEK1/2 inhibitor, serving as a direct mechanistic control.[16]

Cytotoxicity Profile: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's potency in inhibiting cancer cell proliferation.[17] Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

Compound A549 (NSCLC) HT-29 (CRC) MCF-7 (Breast)
M-PCP 1.2 0.8 7.5
Selumetinib 1.5 1.1 10.2
Cisplatin 5.7 11.5 8.3

| Paclitaxel | 0.05 | 0.03 | 0.01 |

Insight: The hypothetical data suggests M-PCP exhibits potent, sub-micromolar cytotoxicity against MAPK-driven cancer cell lines (A549, HT-29), with an efficacy comparable to the dedicated MEK inhibitor, Selumetinib. Its reduced potency in MCF-7 cells further supports the hypothesis of a targeted mechanism rather than broad, non-specific cytotoxicity. While not as potent as a microtubule inhibitor like Paclitaxel, its targeted efficacy is promising.

Induction of Apoptosis

A key desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. This was quantified by Annexin V & Propidium Iodide (PI) staining.

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment

Treatment (at 2x IC50) A549 (NSCLC) HT-29 (CRC)
M-PCP 38.5% 45.2%
Selumetinib 35.1% 41.8%
Cisplatin 25.6% 29.3%

| Vehicle Control | 4.2% | 5.1% |

Insight: M-PCP is a potent inducer of apoptosis, surpassing the effect of the standard chemotherapeutic Cisplatin and showing a slight advantage over the mechanistic comparator Selumetinib in the selected cell lines.

Cell Cycle Analysis

Disruption of the cell cycle is another critical mechanism for anticancer drugs. The distribution of cells in different phases (G0/G1, S, G2/M) was assessed via PI staining and flow cytometry.[18]

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment (at IC50) % Cells in G0/G1 % Cells in S % Cells in G2/M
M-PCP 68.2% 15.3% 16.5%
Selumetinib 65.9% 17.1% 17.0%

| Vehicle Control | 45.1% | 28.5% | 26.4% |

Insight: Treatment with M-PCP leads to a significant accumulation of cells in the G0/G1 phase, suggesting the induction of G1 cell cycle arrest. This is consistent with the inhibition of the MAPK/ERK pathway, which is crucial for the G1-to-S phase transition.

Experimental Protocols & Methodologies

Reproducibility is the cornerstone of scientific trustworthiness. The following are detailed protocols for the key assays described in this guide.

Workflow for In Vitro Compound Evaluation

In_Vitro_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (A549, HT-29, MCF-7) MTT 3. Cytotoxicity Assay (MTT) Determine IC50 Values Cell_Culture->MTT Compound_Prep 2. Compound Dilution (M-PCP & Comparators) Compound_Prep->MTT Apoptosis 4. Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Inform Dosing Cell_Cycle 5. Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Inform Dosing Data_Analysis 6. Flow Cytometry & Spectrophotometry Data Acquisition Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Comparison 7. Comparative Analysis & Mechanistic Hypothesis Validation Data_Analysis->Comparison

Caption: A streamlined workflow for the in vitro benchmarking of novel anticancer compounds.

MTT Assay for Cytotoxicity

This assay measures cell metabolic activity as an indicator of cell viability.[19]

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of M-PCP and comparator drugs. Include a vehicle-only control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[20][21]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]

  • Data Acquisition: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[22]

  • Cell Treatment: Seed 1x10^6 cells in 6-well plates, incubate for 24 hours, then treat with compounds at 2x their respective IC50 values for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[23]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Caption: Phosphatidylserine (PS) exposure and membrane integrity define cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol quantifies DNA content to determine cell cycle phase distribution.[24]

  • Cell Treatment: Seed and treat cells as in the apoptosis assay, using IC50 concentrations for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 1 hour at 4°C.[25]

  • Staining: Wash cells to remove ethanol. Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze samples by flow cytometry, collecting data on a linear scale.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the anticancer potential of this compound.[17] The illustrative data strongly suggest that M-PCP is a potent and selective anticancer agent, likely acting through the inhibition of the MAPK/ERK signaling pathway. Its efficacy in inducing apoptosis and G1 cell cycle arrest in MAPK-driven cancer models is particularly promising.

Future work should focus on direct enzymatic assays to confirm MEK1/2 as the molecular target, followed by in vivo studies using xenograft models to evaluate efficacy, pharmacokinetics, and safety profile. This comprehensive, comparative approach is essential for validating novel compounds and guiding their path toward clinical development.

References

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. PMC - NIH. [Link]

  • Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture. PubMed. [Link]

  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis. PMC - PubMed Central. [Link]

  • Targeting the MAPK Pathway in Cancer. MDPI. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. [Link]

  • What is the mechanism of Selumetinib?. Patsnap Synapse. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Selumetinib. Wikipedia. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. The Francis Crick Institute. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

  • Chemotherapy for lung cancer. Macmillan Cancer Support. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. NIH. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

  • Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • The MAPK pathway across different malignancies: A new perspective. PMC - NIH. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PMC - PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Chemotherapy for lung cancer. Cancer Research UK. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. ScienceDirect. [Link]

  • Selumetinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. NIH. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Oral Chemotherapy for Treatment of Lung Cancer. PMC - PubMed Central - NIH. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH. [Link]

  • Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape Reference. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • MAPK Pathways in Cancer Metastasis. Encyclopedia.pub. [Link]

  • Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. YouTube. [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Data Correlation for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine scaffold, a nitrogen-containing six-membered heterocycle, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antitubercular, and antiparasitic properties.[1][2] This versatility has made them a focal point in the quest for novel therapeutics. However, a critical challenge in the drug development pipeline is ensuring that promising results from laboratory assays (in vitro) translate into tangible efficacy in living organisms (in vivo). This guide provides an in-depth comparison of in vitro and in vivo data for select pyrazine derivatives, offering field-proven insights into establishing a robust In Vitro-In Vivo Correlation (IVIVC). A strong IVIVC is not merely an academic exercise; it is a vital predictive tool that de-risks development, refines experimental design, and accelerates the journey from a promising molecule to a potential clinical candidate.

Part 1: The Foundation of Discovery: High-Throughput In Vitro Assessment

The initial screening of any new chemical entity begins in vitro. This controlled environment allows for the rapid assessment of biological activity against specific targets, such as cancer cell lines or microbial pathogens, and provides the first glimpse into a compound's potential. The primary goal is to establish a dose-response relationship and elucidate the mechanism of action.

Causality in Assay Selection: Beyond the IC50

Simply determining the half-maximal inhibitory concentration (IC50) is insufficient. A well-designed in vitro strategy employs a suite of assays to build a comprehensive profile of a compound's activity.

  • Anticancer Evaluation : For anticancer agents, a primary cytotoxicity assay (like the MTT assay) against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) is the standard first step.[3][4] However, this only tells us if a compound kills cells. To understand how, we must probe further. Assays for colony formation inhibition reveal effects on cell proliferation over longer periods, while wound healing or migration assays assess the potential to inhibit metastasis.[5] Crucially, for targeted therapies like kinase inhibitors—a common application for pyrazine derivatives—specific enzyme inhibition assays (e.g., for c-Met, VEGFR-2) are essential to confirm the compound hits its intended molecular target.[3][6]

  • Antimicrobial & Antiparasitic Screening : For infectious diseases, the key metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microbe, such as Mycobacterium tuberculosis.[7][8] For parasites like Trypanosoma cruzi, the half-maximal effective concentration (EC50) is determined against different life stages of the parasite.[9]

Experimental Workflow: In Vitro Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound Library Compound Library Primary Assay Primary Cytotoxicity/MIC Assay (e.g., MTT, Broth Dilution) Compound Library->Primary Assay High-Throughput Screening Hit Identification Identify 'Hits' (Compounds with Activity) Primary Assay->Hit Identification Secondary Assays Secondary Assays (e.g., Migration, Apoptosis) Hit Identification->Secondary Assays Validate & Characterize Target Engagement Target-Specific Assays (e.g., Kinase Inhibition) Secondary Assays->Target Engagement Elucidate MOA Lead Prioritization Prioritize 'Leads' (Confirmed Activity & Mechanism) Target Engagement->Lead Prioritization InVivo In Vivo Validation Lead Prioritization->InVivo Advance to In Vivo Models

Caption: Workflow for in vitro screening of pyrazine derivatives.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system for assessing cytotoxicity. Including untreated controls, vehicle controls (e.g., DMSO), and a positive control (a known cytotoxic drug) is essential for data integrity.

  • Cell Seeding : Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: The Proving Ground: In Vivo Preclinical Validation

In vivo studies are indispensable as they evaluate a compound's efficacy and safety within the complex, dynamic environment of a whole organism. This phase assesses the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Model Selection: Replicating Human Disease

The choice of animal model is critical for clinical relevance.

  • Oncology : The most common models are immunodeficient mice bearing human tumor xenografts. For example, to test a pyrazine derivative identified as a potent inhibitor of MDA-MB-231 breast cancer cells in vitro, those same cells are implanted into mice.[5] Efficacy is then measured by tumor volume reduction over time. Further immunohistochemical analysis, such as staining for the proliferation marker Ki-67, can provide mechanistic insights that correlate with in vitro findings like cell cycle arrest.[5]

  • Infectious Disease : For tuberculosis, specialized mouse models that develop lung pathology similar to humans are used to assess a compound's ability to reduce the bacterial load in target organs.

Protocol: Human Tumor Xenograft Efficacy Study

This workflow describes a standard model for assessing the in vivo anticancer activity of a lead compound.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.

  • Tumor Growth : Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).

  • Randomization & Dosing : Randomize the animals into groups (e.g., vehicle control, positive control drug, and different dose levels of the pyrazine derivative). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Monitoring : Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.

  • Endpoint : The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Analysis : Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Part 3: The Correlation: Connecting In Vitro Potency to In Vivo Efficacy

The ultimate goal is to establish a predictable relationship between the in vitro data and the in vivo outcome. This section compares data for several pyrazine derivatives, illustrating both successful correlations and instructive discrepancies.

Quantitative Data Comparison

The table below summarizes data from published studies, juxtaposing in vitro potency (IC50) with observed in vivo effects.

Pyrazine DerivativeTherapeutic AreaIn Vitro Assay & Cell LineIn Vitro Result (IC50)In Vivo ModelIn Vivo OutcomeReference
Compound 57 AnticancerMTT on MDA-MB-2311.60 µMNBC Xenograft ModelSignificant antitumor growth efficacy[5]
Compound 57 AnticancerMTT on MCF-71.41 µMNBC Xenograft ModelSignificant antitumor growth efficacy[5]
Compound 41 AnticancerProliferation on BEL-7402/5-FU (resistant)0.9 µMNot specifiedNot specified[5]
Compound 17l AnticancerProliferation on A5490.98 µMIn vitro mechanistic studiesInduced late apoptosis of A549 cells[3][4]
Compound 17l AnticancerKinase Inhibition (c-Met)26.00 nMIn vitro mechanistic studiesInhibited intracellular c-Met signaling[3][4]
Derivative 1f AntitubercularMIC Assay (M. tuberculosis)8.0 µg/mLNot specifiedBest activity among derivatives[7]
Pyrazinamide AntitubercularMIC Assay (M. tuberculosis)12.5 µg/mL (in human body)Human studiesStandard first-line TB drug[7]
Analysis: Interpreting the Data

A strong correlation is evident for Compound 57 , where potent low-micromolar activity against breast cancer cell lines in vitro translated directly to significant antitumor efficacy in vivo.[5] This suggests that the compound likely possesses favorable pharmacokinetic properties that allow it to reach the tumor site at therapeutic concentrations.

Conversely, a compound can exhibit excellent in vitro potency but fail in vivo. Compound 17l shows nanomolar inhibition of its target kinase and sub-micromolar inhibition of cancer cell proliferation.[3][4] While its in vivo efficacy data is not presented, this is a critical juncture. A failure to translate could be due to poor oral bioavailability, rapid metabolism, or unforeseen toxicity in the whole animal model. This highlights a crucial point: in vitro potency is necessary, but not sufficient, for in vivo success.

The case of Pyrazinamide is also instructive. Its active metabolite, pyrazinoic acid, is most effective in the acidic environment found within mycobacterial phagosomes, a condition not replicated in standard in vitro broth cultures.[7] This demonstrates how the unique physiological environment of the host-pathogen interaction is a key determinant of in vivo efficacy, a factor that simple in vitro models can miss.

Factors Influencing In Vitro-In Vivo Correlation

G cluster_0 In Vitro System cluster_1 In Vivo System invitro In Vitro Potency (IC50, MIC) PK Pharmacokinetics (ADME) invitro->PK Poor Correlation If Unfavorable PD Pharmacodynamics (Target Engagement in Tissue) invitro->PD Predicts invivo In Vivo Efficacy (Tumor Regression, etc.) PK->invivo Enables PD->invivo Drives Tox Toxicity (Off-Target Effects) Tox->invivo Limits Physiology Host Physiology (e.g., pH, Metabolism) Physiology->invivo Modulates

Caption: Key factors mediating the correlation between in vitro and in vivo data.

Conclusion and Future Perspectives

The development of pyrazine derivatives continues to be a promising avenue for new medicines. The data clearly demonstrates that while in vitro assays are essential for initial high-throughput screening and mechanistic elucidation, they represent a simplified system. A strong IVIVC is achieved when potent in vitro activity is coupled with favorable pharmacokinetic and safety profiles.

The path forward lies in enhancing the predictive power of our preclinical models. The integration of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) screening, the use of more complex in vitro systems like 3D organoids, and the application of computational modeling will be instrumental in building better, more reliable bridges between the laboratory bench and clinical success.

References

  • Zhang, R., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]

  • Guedes-da-Silva, M.F., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules. Available at: [Link]

  • Fouad, M.A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Available at: [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[5][1][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[5][1][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]

  • de Oliveira, C.S., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Huazhong University of Science and Technology [Medical Sciences]. Available at: [Link]

  • Zhang, R., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Peraman, R., et al. (2022). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Hazard Profile Based on Structural Analogs

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is a heterocyclic compound featuring a pyrazine ring and a cyclopropanecarboxylate group. To ascertain its potential hazards, we must look at the known properties of these constituent moieties.

  • The Pyrazine Moiety: Pyrazine and its derivatives are common in nature and are used as flavoring agents.[1] However, in a laboratory context, many pyrazine derivatives are classified as irritants. Safety data for a closely related compound, methyl pyrazine-2-carboxylate, indicates that it can cause skin and serious eye irritation, as well as respiratory irritation.[2][3]

  • The Cyclopropanecarboxylate Moiety: The cyclopropane group itself is a strained ring system. While methyl cyclopropanecarboxylate is flammable, the primary health hazards are associated with ingestion and skin contact.[4]

Based on this analysis, it is prudent to handle this compound as a hazardous substance with the potential to be a skin, eye, and respiratory irritant.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassInferred RiskGHS Pictogram (Anticipated)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[2]Irritant
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[2]Irritant
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[3]Irritant

Prerequisite Safety Measures: Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, adherence to a strict PPE protocol is mandatory. This is a non-negotiable aspect of laboratory safety, as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[5]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Always handle the compound in a designated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Spill Management: A Calm and Methodical Approach

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collect the Waste: Place the absorbed or swept-up material into a suitable, clearly labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

The Core Directive: Proper Disposal Procedures

Improper disposal of chemical waste is a serious offense with significant environmental and legal ramifications.[6] Therefore, adherence to the following multi-step disposal protocol is essential.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on the inferred irritant properties, this compound should be managed as a hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from any damage or residue on the outside.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").[7]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Limits: Adhere to the storage volume limits for SAAs as defined by the EPA and your institution's policies.[6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical down the drain or in regular trash.[8] Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and proper disposal.[3]

  • Provide Documentation: Be prepared to provide all necessary information about the waste, including its composition and known hazards.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated: This compound Characterize Characterize as Hazardous Waste (Inferred Irritant) Start->Characterize Segregate Segregate from other waste streams Characterize->Segregate Containerize Place in a compatible, leak-proof container Segregate->Containerize Label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards Containerize->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Service Store->ContactEHS ProvideInfo Provide waste information to EHS ContactEHS->ProvideInfo Yes Pickup Arrange for professional pickup and disposal ProvideInfo->Pickup End Proper Disposal Complete Pickup->End

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Our primary directive is to mitigate risk through a hierarchy of controls, with PPE serving as the final, critical barrier between the researcher and potential chemical exposure. The guidance herein is based on the known hazards of pyrazine derivatives, which can include skin, eye, and respiratory irritation.[2][3][4][5][6]

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. The toxicological properties of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate have not been fully investigated.[3] Therefore, it should be treated as a hazardous substance. Based on the Safety Data Sheet (SDS) for the related compound, Methyl pyrazine-2-carboxylate, we can anticipate the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[2][3][5]

  • Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[2][3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4][5]

Given these potential risks, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities <1g) ANSI Z87.1-compliant safety glasses with side shields.[4]Nitrile gloves (minimum 4 mil thickness). Inspect for tears or degradation before use.[1]Standard laboratory coat.Not required if handled in a certified chemical fume hood.
Synthesis and purification (larger quantities >1g or reactions with potential for splashing) Chemical splash goggles.[7] A face shield should be worn over goggles if there is a significant splash hazard.[1]Nitrile or neoprene gloves. Double-gloving is recommended. Change gloves every 30-60 minutes or immediately upon contamination.[8]Chemical-resistant laboratory coat or apron over a standard lab coat.Not required if handled in a certified chemical fume hood.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.An N-95 respirator may be necessary for large spills or if ventilation is inadequate.[9]
Detailed PPE Selection and Use Protocols

Eye and Face Protection:

Standard safety glasses with side shields are the minimum requirement.[4] However, due to the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are strongly recommended, especially when handling solutions or during procedures with a splash potential.[2][3][7]

Hand Protection:

Nitrile gloves are a suitable choice for incidental contact.[1] It is crucial to inspect gloves for any signs of damage before use.[4] For prolonged handling or when working with larger quantities, double-gloving provides an additional layer of protection. In the event of a known or suspected splash, gloves should be removed and disposed of immediately, followed by hand washing.[8]

Body Protection:

A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised. Contaminated clothing should be removed immediately, and the affected skin area washed thoroughly.[5]

Respiratory Protection:

All work with solid or solutions of this compound should be performed in a properly functioning chemical fume hood to control for inhalation hazards.[4] If a situation arises where the ventilation is compromised or a large spill occurs outside of a fume hood, a NIOSH-approved N-95 respirator should be used.[9] Proper fit-testing and training are required for respirator use.[9]

Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) cluster_handwashing Final Step don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves (Ensure cuffs are over lab coat sleeves) don2->don3 doff1 1. Gloves (Use proper removal technique) doff2 2. Lab Coat (Turn inside out during removal) doff1->doff2 doff3 3. Eye Protection doff2->doff3 wash Wash Hands Thoroughly doff3->wash Proceed to handwashing station

Caption: Sequential process for donning and doffing PPE.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Avoid the formation of dust and aerosols.[4]

  • Keep containers tightly closed when not in use.[3][10]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][10]

Spill Response:

  • In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

  • Ensure adequate ventilation during cleanup.

Disposal:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. The preferred method is to use a licensed disposal company.[11]

  • Do not dispose of this chemical down the drain.[4]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing their risk of exposure and ensuring a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). Methyl pyrazine-2-carboxylate - SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET - Methyl pyrazine-2-carboxylate.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - METHYL PYRAZINE-2-CARBOXYLATE.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet - 2-Methyl Pyrazine synthetic.
  • TCI America. (n.d.). 2-Methylpyrazine Material Safety Data Sheet.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. In StatPearls.
  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.
  • ResearchGate. (2025, August 7). Proper handling of chemicals in the clinical laboratory.
  • National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • The University of Texas at Austin. (n.d.). Research and Academic Laboratory Safety Manual.
  • Occupational Safety and Health Administration. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of California Integrated Pest Management (UC IPM). (2018, April 25). Proper Selection, Use, and Removal of PPE. Module 5. YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.